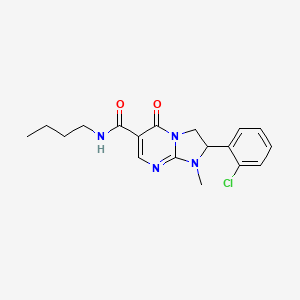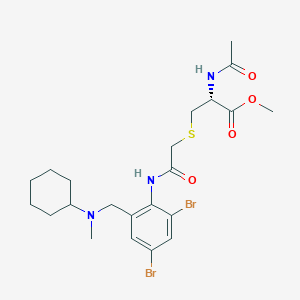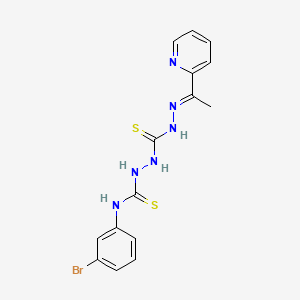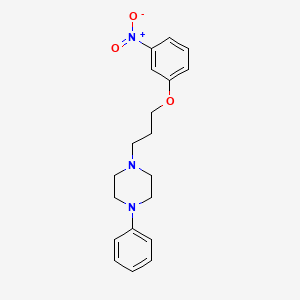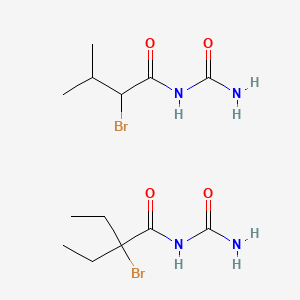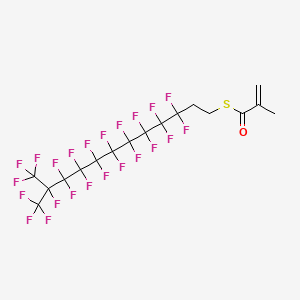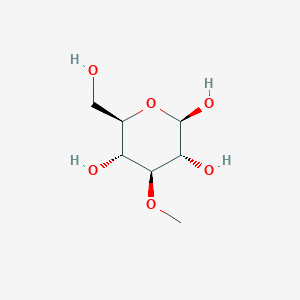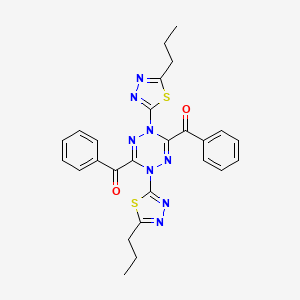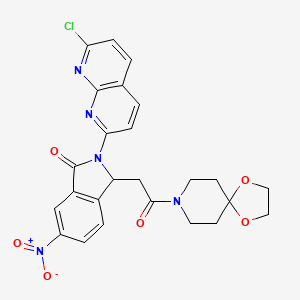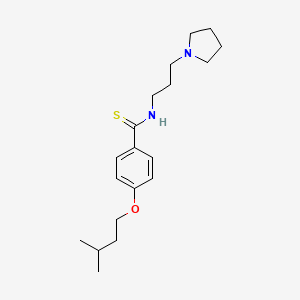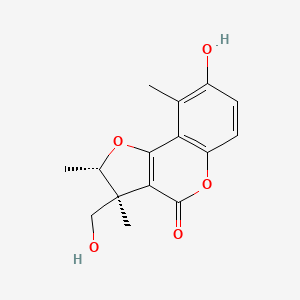
Glaupadiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glaupadiol is a naturally occurring compound found in the rhizomes of Glaucidium palmatumThe compound exists in two isomeric forms: cis-glaupadiol and trans-glaupadiol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glaupadiol involves several steps, starting from the extraction of the rhizomes of Glaucidium palmatum. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compound is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Glaupadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different oxidized derivatives, while reduction can produce various reduced forms.
Applications De Recherche Scientifique
Glaupadiol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of glaupadiol involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biochemical pathways, including those involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glaucidium palmatum extract: Contains other bioactive compounds with similar properties.
Other natural products: Compounds such as flavonoids and terpenoids share similar chemical structures and biological activities.
Uniqueness
Glaupadiol is unique due to its specific chemical structure and the presence of cis and trans isomers. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
41365-25-7 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(2S,3S)-8-hydroxy-3-(hydroxymethyl)-2,3,9-trimethyl-2H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C15H16O5/c1-7-9(17)4-5-10-11(7)13-12(14(18)20-10)15(3,6-16)8(2)19-13/h4-5,8,16-17H,6H2,1-3H3/t8-,15-/m0/s1 |
Clé InChI |
AMXIALDGAYCNAK-AYVTZFPOSA-N |
SMILES isomérique |
C[C@H]1[C@](C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO |
SMILES canonique |
CC1C(C2=C(O1)C3=C(C=CC(=C3C)O)OC2=O)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


